molecular formula C22H28N4S2 B2640345 Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) CAS No. 865612-20-0

Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione)

Cat. No.: B2640345
CAS No.: 865612-20-0
M. Wt: 412.61
InChI Key: MEGXNMQUUBEXSI-UHFFFAOYSA-N
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Description

Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) is a synthetic organic compound with the molecular formula C22H28N4S2 and a molecular weight of 412.61 g/mol This compound features a piperazine core linked to two dimethylaminophenyl groups via methanethione bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.

    Attachment of Dimethylaminophenyl Groups: The dimethylaminophenyl groups are introduced via a nucleophilic substitution reaction. This involves the reaction of piperazine with 4-(dimethylamino)benzyl chloride under basic conditions.

    Formation of Methanethione Bridges:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of methanethione bridges to methylene groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Methylene-bridged derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Industry

In the industrial sector, Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) is explored for its use in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dimethylamino groups can form hydrogen bonds and electrostatic interactions with active sites, while the methanethione bridges provide additional binding affinity through sulfur interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds like 1-(4-methylphenyl)piperazine and 1-(2,3-dichlorophenyl)piperazine share the piperazine core but differ in their substituents.

    Thioether-containing compounds: Compounds such as thioanisole and diphenyl sulfide have similar sulfur-containing bridges but lack the piperazine core.

Uniqueness

Piperazine-1,4-diylbis((4-(dimethylamino)phenyl)methanethione) is unique due to its combination of a piperazine core with dimethylamino and methanethione functionalities

Properties

IUPAC Name

[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4S2/c1-23(2)19-9-5-17(6-10-19)21(27)25-13-15-26(16-14-25)22(28)18-7-11-20(12-8-18)24(3)4/h5-12H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGXNMQUUBEXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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